![molecular formula C11H6ClN3O2 B1306092 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 75838-07-2](/img/structure/B1306092.png)
1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
The compound “1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is tetrahydro, meaning it has four additional hydrogen atoms, and it’s also 2,4-dioxo, indicating it has two carbonyl (C=O) groups at the 2nd and 4th positions . The molecule also contains a chlorophenyl group and a carbonitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the pyrimidine ring, the chlorophenyl group, and the carbonitrile group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carbonyl groups in the pyrimidine ring could potentially undergo reactions such as nucleophilic addition or condensation. The chlorophenyl group might undergo electrophilic aromatic substitution, and the carbonitrile group could participate in reactions such as nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis of Ketamine
This compound plays a crucial role in the synthesis of ketamine , a medication primarily used for induction and maintenance of anesthesia . A new and efficient protocol has been developed for the synthesis of ketamine, using a hydroxy ketone intermediate . The synthesis of this drug has been done in five steps .
Veterinary Medicine
Ketamine, synthesized from this compound, has been used in veterinary medicine . It is used as an anesthetic and analgesic drug .
Human Medicine
In human medicine , ketamine is used as an anesthetic and analgesic drug . It is also used as an antidepressant and in treating alcohol addiction and reflex sympathetic dystrophy .
Battlefield Anesthetic
Ketamine was used as a battlefield anesthetic in 1970 . This highlights its importance in emergency medical situations.
Biological Potential of Indole Derivatives
The compound “1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” is an indole derivative . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This makes them of wide interest because of their diverse biological and clinical applications .
Plant Hormone
Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This highlights the importance of indole derivatives in plant biology .
Mechanism of Action
- The primary target of this compound is the cough center located in the medulla of the brain . Specifically, it suppresses the cough reflex by directly affecting this center.
- Our compound likely shares a similar mechanism. It suppresses the cough reflex by directly affecting the cough center in the medulla of the brain .
Target of Action
Mode of Action
If you have any additional questions or need further clarification, feel free to ask! 😊 .
Future Directions
The future research directions for this compound would depend on its potential applications. If it shows promise in areas such as medicinal chemistry, materials science, or synthetic chemistry, future research could involve further studying its properties, optimizing its synthesis, or exploring its uses .
properties
IUPAC Name |
1-(2-chlorophenyl)-2,4-dioxopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2/c12-8-3-1-2-4-9(8)15-6-7(5-13)10(16)14-11(15)17/h1-4,6H,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSIKTWSCJKJJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=O)NC2=O)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381298 |
Source
|
Record name | 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
CAS RN |
75838-07-2 |
Source
|
Record name | 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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